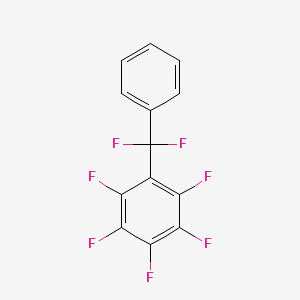
1-(Pentafluorophenyl)-1-phenyl-difluoromethane
説明
1-(Pentafluorophenyl)-1-phenyl-difluoromethane is an organofluorine compound characterized by the presence of both pentafluorophenyl and phenyl groups attached to a difluoromethane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluorophenyl)-1-phenyl-difluoromethane typically involves the reaction of pentafluorophenyl lithium with phenyl difluoromethyl ketone. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
C6F5Li+C6H5COCF2H→C6F5C(CF2H)(C6H5
生物活性
1-(Pentafluorophenyl)-1-phenyl-difluoromethane, with the CAS number 38845-74-8, is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by multiple fluorine substituents, suggests possible interactions with biological systems that merit exploration.
Chemical Structure and Properties
The molecular formula for this compound is C13H8F5. Its structure includes a pentafluorophenyl group and a difluoromethyl group, which contribute to its distinctive chemical properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making fluorinated compounds interesting candidates for drug development.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Fluorinated aromatic compounds have been studied for their ability to inhibit cancer cell proliferation. The unique electronic properties imparted by fluorine may enhance interactions with cellular targets.
The biological activity of this compound likely stems from its ability to interact with specific biomolecular targets. These interactions may involve:
- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering binding affinities.
- Receptor Modulation : The compound may influence receptor activity, potentially affecting signal transduction pathways involved in various physiological processes.
Case Studies and Research Findings
While specific studies on this compound are scarce, related research on fluorinated compounds provides insights into its potential applications:
- Antimicrobial Studies : A study exploring the antimicrobial effects of various fluorinated compounds found that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting a similar potential for this compound .
- Anticancer Activity : Research on fluoroaromatic compounds indicated that they can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural similarities between these compounds and this compound suggest it may exhibit comparable effects .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-[difluoro(phenyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F7/c14-8-7(9(15)11(17)12(18)10(8)16)13(19,20)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQSUTUIPHIQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















